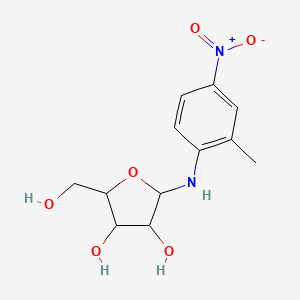
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The exact mechanism of action of N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In the brain, this compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, this compound has been shown to increase the levels of dopamine, leading to increased motivation and reward-seeking behavior. In the immune system, this compound has been shown to modulate the activity of immune cells, leading to a more balanced immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Another area of interest is the investigation of this compound's potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of benzaldehyde with benzyl chloride to form benzylidenebenzyl chloride. This intermediate is then reacted with thioanisole in the presence of a base to produce this compound. The yield of this synthesis method is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of dopamine in the brain. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-benzhydryl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NOS/c29-27(26(23-17-9-3-10-18-23)30-24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVDUDYHNOSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)

